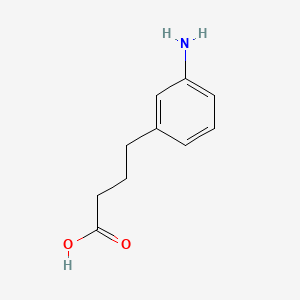

4-(3-aminophenyl)butanoic Acid

説明

4-(3-aminophenyl)butanoic Acid, also known as 3-(4-aminophenyl)butanoic acid, is a compound with the molecular weight of 179.22 . It is stored at room temperature and appears as a powder . The compound also exists in a hydrochloride form .

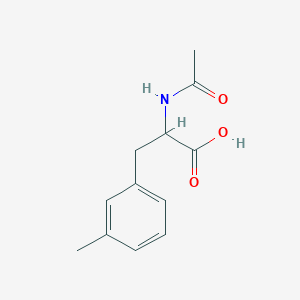

Molecular Structure Analysis

The IUPAC name of the compound is 3-(4-aminophenyl)butanoic acid . The InChI code is 1S/C10H13NO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 179.22 g/mol . It is a powder stored at room temperature . The melting point is between 165-170 degrees .科学的研究の応用

Neuroprotective Agent Research

4-(3-aminophenyl)butanoic Acid: has been studied for its potential neuroprotective effects. Derivatives of this compound, such as 4-phenylbutyric acid (4-PBA), have shown promise in treating neurodegenerative diseases by acting as chemical chaperones. These compounds help in the proper folding of proteins and prevent the aggregation of unfolded proteins, which is a common feature in the pathogenesis of diseases like Alzheimer’s and Parkinson’s .

Histone Deacetylase Inhibition

This compound has been investigated for its ability to inhibit histone deacetylases (HDACs). HDAC inhibitors are a class of compounds that can be used to treat various diseases, including cancer and neurological disorders. The inhibition of HDACs leads to the accumulation of acetylated histones, which can alter gene expression .

Chemical Chaperone Activity

The analogs of 4-(3-aminophenyl)butanoic Acid have been explored for their chemical chaperone activity. This activity involves the stabilization of proteins and prevention of their misfolding, which is crucial in cellular homeostasis and the prevention of diseases caused by protein aggregation .

作用機序

Target of Action

The primary targets of 4-(3-aminophenyl)butanoic Acid, also known as 4-Phenylbutyric acid (4-PBA), are denatured and misfolded proteins . These proteins are involved in the pathogenesis of neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases . The compound acts as a chemical chaperone, ameliorating unfolded proteins and suppressing their aggregation .

Mode of Action

4-(3-aminophenyl)butanoic Acid interacts with its targets by preventing protein aggregation . This results in protective effects against endoplasmic reticulum stress-induced neuronal cell death . Furthermore, 4-PBA exhibits inhibitory activity against histone deacetylases (HDACs) .

Biochemical Pathways

The compound affects the protein folding pathway. In general, proteins need to be folded to work properly. Unfolded proteins are folded through the action of molecular chaperones such as heat shock proteins (HSPs) . Disruption of the protein degradation system causes stagnation of ubiquitinated proteins, which results in the accumulation of aggregated unfolded proteins .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s skin permeation is low .

Result of Action

The result of the compound’s action is the prevention of protein aggregation, which is a common feature in the pathogenesis of neurodegenerative diseases . This leads to protective effects against endoplasmic reticulum stress-induced neuronal cell death .

Action Environment

The action of 4-(3-aminophenyl)butanoic Acid can be influenced by environmental factors. For instance, the compound should be stored at room temperature . It is also important to avoid generating dust and to prevent contact with skin and eyes

Safety and Hazards

特性

IUPAC Name |

4-(3-aminophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-9-5-1-3-8(7-9)4-2-6-10(12)13/h1,3,5,7H,2,4,6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWRZQCZBPZJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403205 | |

| Record name | Benzenebutanoic acid, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-aminophenyl)butanoic Acid | |

CAS RN |

161466-30-4 | |

| Record name | Benzenebutanoic acid, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

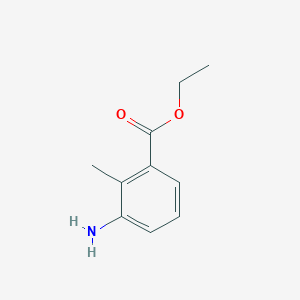

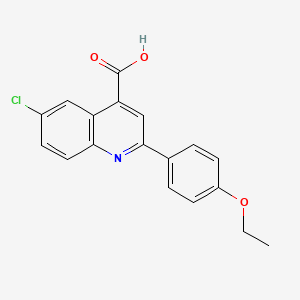

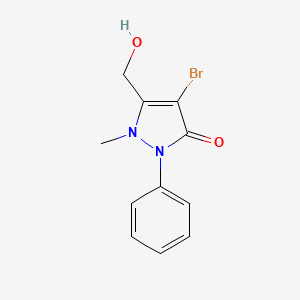

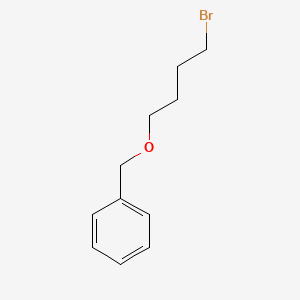

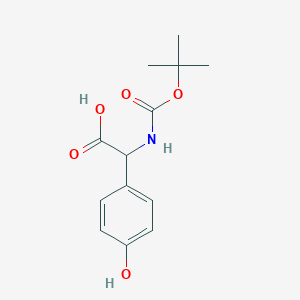

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B1275809.png)

![1-[1-(Pyridin-2-yl)ethyl]piperazine](/img/structure/B1275822.png)